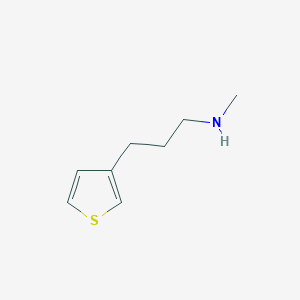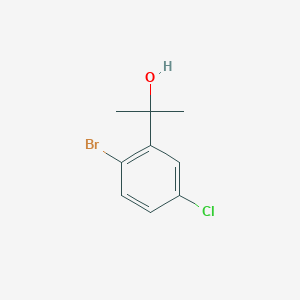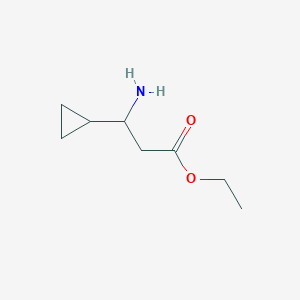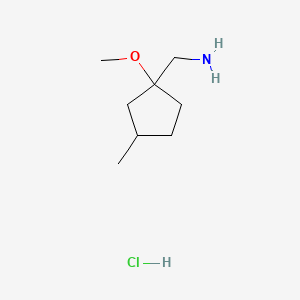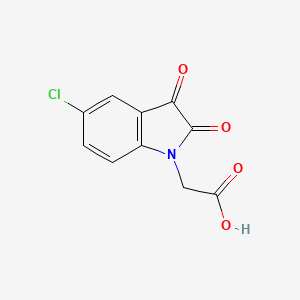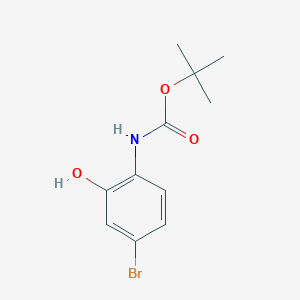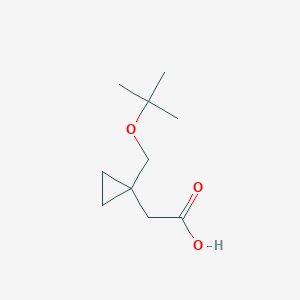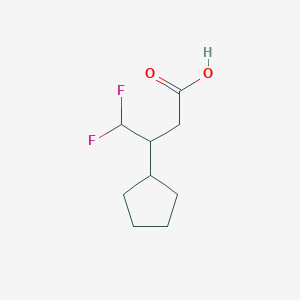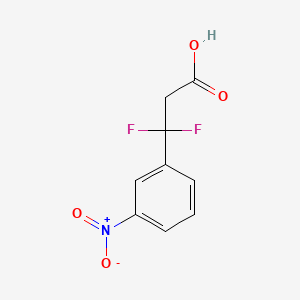
3,3-Difluoro-3-(3-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-3-(3-nitrophenyl)propanoic acid: is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid typically involves the introduction of fluorine atoms and a nitro group onto a propanoic acid scaffold. One common method involves the nitration of a fluorinated aromatic compound followed by a series of reactions to introduce the propanoic acid moiety. Specific reaction conditions, such as the use of strong acids or bases, temperature control, and the presence of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced equipment to ensure safety and efficiency. Continuous flow reactors and automated systems can be employed to handle the exothermic nature of these reactions and to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3,3-Difluoro-3-(3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as increased resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
3,3,3-Trifluoropropanoic acid: Similar in structure but lacks the nitro group.
3-(3,5-Difluorophenyl)propanoic acid: Contains fluorine atoms but differs in the position and number of substituents.
3-(3-Nitrophenyl)propanoic acid: Contains a nitro group but lacks fluorine atoms.
Uniqueness: 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid is unique due to the combination of both fluorine and nitro groups on the same molecule
Eigenschaften
CAS-Nummer |
2229409-12-3 |
|---|---|
Molekularformel |
C9H7F2NO4 |
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
3,3-difluoro-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F2NO4/c10-9(11,5-8(13)14)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
LGYROUXMIJTTJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


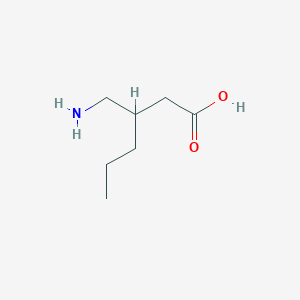
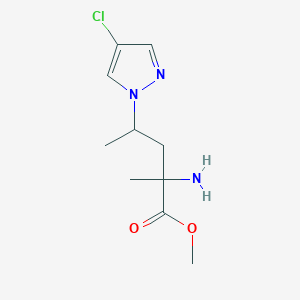
![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)
